molecular formula C16H27N3O11P2 B1222467 Acdpcme CAS No. 93605-02-8

Acdpcme

Cat. No.: B1222467
CAS No.: 93605-02-8
M. Wt: 499.35 g/mol
InChI Key: AIXDZPFQYGJQRM-REBRKWNGSA-N
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Description

  • Chemical identity: Provide IUPAC nomenclature, structural formula, and physicochemical properties (e.g., molecular weight, solubility, stability) .
  • Synthesis: Describe synthetic routes, highlighting innovations or modifications compared to existing methods (e.g., "novel apparatus or techniques" as per Technical Notes guidelines) .
  • Applications: State its intended use (e.g., therapeutic, catalytic, or industrial roles), supported by non-clinical or clinical data where applicable .

Properties

CAS No.

93605-02-8

Molecular Formula

C16H27N3O11P2

Molecular Weight

499.35 g/mol

IUPAC Name

[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] cyclohexylmethyl hydrogen phosphate

InChI

InChI=1S/C16H27N3O11P2/c17-12-6-7-19(16(22)18-12)15-14(21)13(20)11(29-15)9-28-32(25,26)30-31(23,24)27-8-10-4-2-1-3-5-10/h6-7,10-11,13-15,20-21H,1-5,8-9H2,(H,23,24)(H,25,26)(H2,17,18,22)/t11-,13-,14+,15-/m1/s1

InChI Key

AIXDZPFQYGJQRM-REBRKWNGSA-N

SMILES

C1CCC(CC1)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O

Isomeric SMILES

C1CCC(CC1)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O

Canonical SMILES

C1CCC(CC1)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O

Synonyms

ACDPCME
ara-CDP 1-cyclohexylmethyl ester
P(1)-(1-cyclohexylmethyl)-P(2)-(1-beta-arabinofuranosylcytosin-5'-yl)pyrophosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison must adhere to EMA/CHMP guidelines for similarity assessment and ACS Applied Electronic Materials data requirements . Key parameters include:

Structural and Functional Similarity

  • Structural analogs : Compare molecular frameworks (e.g., substituents, stereochemistry) using spectroscopic data (NMR, XRD) .
  • Functional groups : Highlight differences in reactivity or binding affinity (e.g., IC₅₀ values for enzyme inhibition) .

Physicochemical Properties

Parameter Acdpcme Compound A Compound B Reference Method
Solubility (mg/mL) HPLC
LogP Shake-flask
Melting Point (°C) DSC

Note: Data should include significant figures and measurement uncertainties per ACS guidelines .

Stability and Manufacturing

  • Shelf-life : Accelerated stability testing under varying conditions (pH, temperature) .
  • Synthetic yield : Compare scalability and cost-efficiency of production methods .

Critical Analysis of Limitations and Uncertainties

Per CHMP/CAT guidelines , address:

  • Analytical gaps : Discrepancies in purity profiles or impurities compared to analogs.
  • Clinical relevance : Whether observed differences (e.g., higher logP) impact therapeutic outcomes.
  • Reproducibility : Highlight any deviations in experimental protocols that affect cross-study comparisons .

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